molecular formula C16H15FN2O4S3 B15108086 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B15108086
M. Wt: 414.5 g/mol
InChI Key: CXLLXCQFORUTFR-QPEQYQDCSA-N
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Description

The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide (hereafter referred to as the "target compound") is a thiazolidinone derivative characterized by a 3-fluorobenzylidene substituent at the 5-position of the thiazolidinone core and a sulfone-containing tetrahydrothiophen moiety linked via an acetamide group.

Properties

Molecular Formula

C16H15FN2O4S3

Molecular Weight

414.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C16H15FN2O4S3/c17-11-3-1-2-10(6-11)7-13-15(21)19(16(24)25-13)8-14(20)18-12-4-5-26(22,23)9-12/h1-3,6-7,12H,4-5,8-9H2,(H,18,20)/b13-7-

InChI Key

CXLLXCQFORUTFR-QPEQYQDCSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1NC(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=S

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the fluorobenzylidene group: This step involves the condensation of the thiazolidinone intermediate with 3-fluorobenzaldehyde in the presence of a base such as sodium hydroxide.

    Formation of the dioxidotetrahydrothiophene ring: This can be accomplished by oxidizing a tetrahydrothiophene derivative using an oxidizing agent like hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the thiazolidinone moiety to a thiazolidine ring.

    Substitution: The fluorobenzylidene group can undergo electrophilic aromatic substitution reactions to introduce other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide: has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Material Science: Its ability to undergo various chemical modifications makes it useful in the development of novel materials with specific properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares a common 1,3-thiazolidin-4-one core with a thioxo group at position 2 and a benzylidene substituent at position 4. Key structural variations among analogues include:

Table 1: Structural Features of Selected Analogues
Compound Name Substituents Molecular Formula Key Features Reference
Target Compound 3-fluorobenzylidene, 1,1-dioxidotetrahydrothiophen-3-yl C₁₉H₁₈FN₃O₅S₃ Fluorine at benzylidene meta-position; sulfone group
2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 2-methoxybenzylidene, thiadiazolyl C₂₀H₁₇N₅O₄S₃ Methoxy group at benzylidene ortho-position; thiadiazole acetamide
2-[(5Z)-5-(3-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide 3-chlorobenzylidene, imidazolylpropyl C₂₁H₂₀ClN₅O₃S₂ Chlorine at benzylidene meta-position; imidazole side chain
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Unsubstituted benzylidene, 2-methylphenyl C₂₀H₁₇N₃O₃S₂ No halogen; methylphenyl acetamide
N-(1,1-Dioxidotetrahydro-3-thiophenyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetamide Chromen-7-yloxy, sulfone group C₂₀H₂₃NO₈S₂ Chromen-derived substituent; sulfone group

Key Observations:

  • Benzylidene Substituents: The 3-fluorobenzylidene group in the target compound may enhance electronic effects and binding affinity compared to non-halogenated (e.g., unsubstituted benzylidene in ) or differently substituted analogues (e.g., 2-methoxy in ). Fluorine’s electronegativity and small size can improve target interactions and metabolic stability .
  • Acetamide Side Chains: The sulfone-containing tetrahydrothiophen group in the target compound contrasts with heterocyclic side chains in analogues (e.g., thiadiazolyl in , imidazolylpropyl in ). Sulfones are known to improve solubility and reduce toxicity compared to sulfur-containing heterocycles .
  • Core Modifications: Unlike the chromen-linked analogue in , the target compound retains the thiazolidinone core, which is critical for urease inhibition .

Functional Comparisons

Physicochemical Properties
  • Solubility: The sulfone group in the target compound likely increases water solubility compared to analogues with hydrophobic substituents (e.g., cyclopentyl in ).
  • Synthetic Yield: The target compound’s synthesis (similar to methods in ) involves a Knoevenagel condensation for benzylidene formation, achieving yields comparable to analogues (50–70%).

Q & A

Q. What are the standard synthetic protocols for preparing this compound?

The synthesis typically involves a multi-step condensation reaction. For example, a thiazolidinone precursor (e.g., 5-(3-fluorobenzylidene)-2-thioxothiazolidin-4-one) is reacted with a chloroacetylated tetrahydrothiophene sulfone derivative in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate). The reaction is stirred at room temperature, monitored by TLC for completion, and the product is precipitated by adding water . Key steps include:

  • Condensation : Use of DMF as a solvent and base to facilitate nucleophilic substitution.
  • Purification : Recrystallization from polar solvents (e.g., ethanol or acetonitrile) to isolate the acetamide product.

Q. Which spectroscopic and analytical methods confirm the compound’s structure and purity?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1735 cm⁻¹, C=S at ~690 cm⁻¹, and NH stretching at ~3240 cm⁻¹) .
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., Z-configuration of the benzylidene group via coupling constants) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak matching the exact mass .
  • Elemental Analysis : Ensures stoichiometric consistency with the molecular formula.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize by-products?

A Design of Experiments (DoE) approach is recommended, varying parameters such as:

  • Solvent polarity : DMF vs. acetonitrile to modulate reaction kinetics.
  • Temperature : Elevated temperatures (40–60°C) may accelerate condensation but risk side reactions.
  • Base stoichiometry : Excess potassium carbonate (1.5–2.0 equiv.) improves nucleophilic substitution efficiency . Statistical modeling (e.g., response surface methodology) can identify optimal conditions. Flow chemistry systems (e.g., continuous-flow reactors) enhance reproducibility by maintaining precise temperature and mixing control .

Q. How do structural modifications (e.g., fluorobenzylidene substitution) influence biological activity?

  • Fluorine Substitution : The 3-fluorobenzylidene group enhances lipophilicity and metabolic stability, potentially improving membrane permeability. Comparative studies with non-fluorinated analogs show reduced IC₅₀ values in enzyme inhibition assays .
  • Thioxo vs. Oxo Groups : Replacing the thioxo (C=S) with oxo (C=O) in the thiazolidinone ring decreases electrophilicity, altering target binding affinity. This can be tested via molecular docking and enzymatic assays .

Q. How can data contradictions in reported synthetic yields (e.g., 60–85%) be resolved?

Discrepancies often arise from:

  • Purification Methods : Column chromatography vs. recrystallization (e.g., pet-ether vs. ethanol) impacts recovery rates .
  • Reaction Monitoring : TLC vs. HPLC for endpoint determination. Validate completion using orthogonal methods (e.g., in-situ IR for real-time tracking of C=O formation) .

Q. What mechanistic insights explain the formation of by-products during synthesis?

Common by-products include:

  • Diastereomers : Due to partial isomerization of the Z-configured benzylidene group under prolonged reaction times.
  • Oxidized Derivatives : Sulfone formation at the tetrahydrothiophene moiety if oxidizing agents (e.g., mCPBA) are present . LC-MS and 2D NMR (e.g., NOESY) can differentiate these species.

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